3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid
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Overview
Description
3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonylation of a phenyl derivative followed by the introduction of the pyrrolidine ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidinylsulfonyl)phenylboronic acid
- 4-(Pyrrolidinylsulfonyl)phenylmethanol
- 4-(Pyrrolidinylsulfonyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a more versatile and potent molecule for various applications.
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)15-10-13(9-14(11-15)17(23)24)12-3-5-16(6-4-12)27(25,26)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOONYPKXWQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692368 |
Source
|
Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-46-5 |
Source
|
Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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